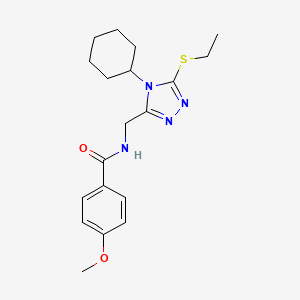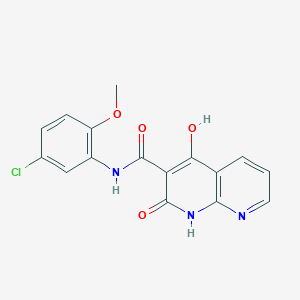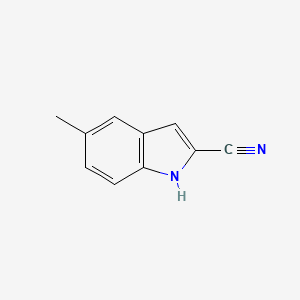![molecular formula C15H12F3NO2 B2690543 Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate CAS No. 926236-39-7](/img/structure/B2690543.png)
Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate is a compound known for its unique chemical structure and properties. It is a bifunctional modulator of androgen receptors and acts as a competitive inhibitor with an IC50 of 16 nM . This compound is of significant interest in various fields, including pharmaceuticals and organic chemistry, due to its trifluoromethyl group, which imparts unique pharmacological and chemical properties.
作用機序
Mode of Action
Based on its chemical structure, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been shown to participate in various biochemical pathways .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors .
Action Environment
The action, efficacy, and stability of Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals or drugs, and the specific characteristics of the biological system in which the compound is acting .
準備方法
The synthesis of Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-trifluoromethylbenzoic acid with methylamine under specific conditions . Another method includes the acylation of 3-trifluoromethylaniline followed by methylation and subsequent hydrolysis . Industrial production methods often involve multi-step reactions, including chlorination, hydrogenation, nitration, and further hydrogenation to achieve the desired product .
化学反応の分析
Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
科学的研究の応用
Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to modulate androgen receptors makes it valuable in studying hormone-related biological processes.
Medicine: Its pharmacological properties are explored for potential therapeutic applications, particularly in the development of drugs targeting androgen receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its unique chemical properties
類似化合物との比較
Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate can be compared with other similar compounds, such as:
Methyl 3-amino-5-(trifluoromethyl)benzoate: Similar in structure but with the amino group in a different position, affecting its reactivity and biological activity.
2-Methyl-3-trifluoromethylaniline: Another compound with a trifluoromethyl group, used in different applications due to its distinct chemical properties.
5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]benzoic acid: A more complex molecule with additional functional groups, used in specialized applications.
This compound stands out due to its specific binding affinity to androgen receptors and its versatile applications in various fields.
特性
IUPAC Name |
methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-14(20)12-8-10(5-6-13(12)19)9-3-2-4-11(7-9)15(16,17)18/h2-8H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCKUBYLEGTIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2690460.png)
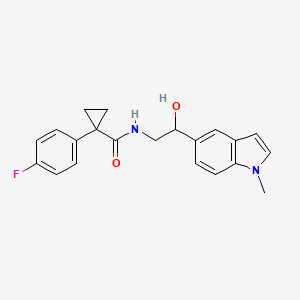
![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide](/img/structure/B2690464.png)
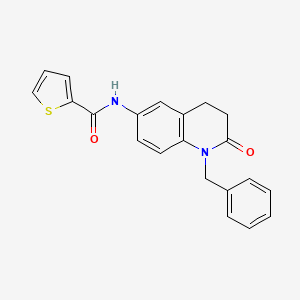

![N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzimidazol-1-yl)acetamide](/img/structure/B2690470.png)
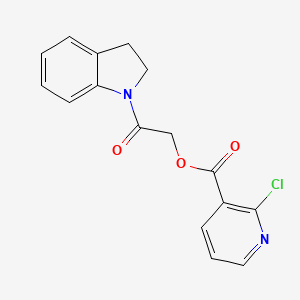
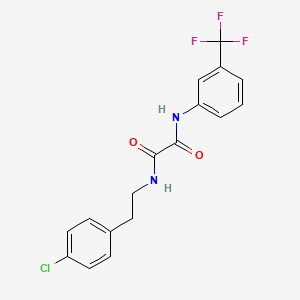
![5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2690474.png)
![4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690475.png)
![2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2690476.png)
